molecular formula C11H12D4O B1148889 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene CAS No. 1219804-78-0

4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene

Cat. No.: B1148889
CAS No.: 1219804-78-0
M. Wt: 168.2687871
InChI Key:
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Description

Eugenol is a natural compound found in various plants, including cloves, nutmeg, and cinnamon. The deuterated version of this compound is used in scientific research to study the effects of deuterium substitution on the chemical and physical properties of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene typically involves the deuteration of 4-Butyl-2-methoxyphenol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene has several scientific research applications:

    Chemistry: Used to study the effects of deuterium substitution on reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene involves the interaction of the deuterated molecule with its molecular targets. Deuterium substitution can affect the bond strength and reaction rates, leading to differences in the compound’s behavior compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as in metabolic studies or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-2-methoxyphenol (Eugenol): The non-deuterated analog of the compound.

    4-Butyl-2-deuterio-1-methoxybenzene: A partially deuterated analog.

    4-Butyl-2-methoxy-1-deuteriobenzene: Another partially deuterated analog.

Uniqueness

4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene is unique due to its complete deuteration at specific positions, which provides distinct advantages in scientific research. The presence of deuterium atoms can lead to differences in reaction kinetics, stability, and metabolic pathways, making it a valuable tool for studying the effects of isotopic substitution.

Properties

IUPAC Name

4-butyl-2-deuterio-1-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLRGZSVKMPDX-OKIJRMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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